![molecular formula C15H18BrNO3S B13903915 8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one is a complex organic compound belonging to the benzoxazepine family. Benzoxazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one involves several steps. One common method includes the cyclization of substituted isoindole derivatives to access isoindolo[1,5]benzoxazepines . The reaction typically involves the use of ortho-hydroxyacetophenone and N-benzylpiperidone as starting materials, followed by esterification with biologically active salicylanilides . Industrial production methods often employ microwave heating to synthesize pyrimido-oxazepine analogs .
Chemical Reactions Analysis
8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Benzoxazepine derivatives, including this compound, have been evaluated for their anticancer properties.
Mechanism of Action
The mechanism of action of 8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one involves its interaction with specific molecular targets. It has been found to induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in cell division . The compound’s ability to bind to these proteins disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one can be compared to other benzoxazepine derivatives, such as:
- 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine (RS01)
- 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS05)
- 2,2,4-trimethyl-2,3-dihydrobenzothiazepine (RS11)
- 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12)
These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of a bromine atom and a methylsulfanylmethyl group in 8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4’-oxane]-4-one contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18BrNO3S |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one |
InChI |
InChI=1S/C15H18BrNO3S/c1-21-10-17-12-3-2-11(16)8-13(12)20-15(9-14(17)18)4-6-19-7-5-15/h2-3,8H,4-7,9-10H2,1H3 |
InChI Key |
QNSRWICXJGKCMD-UHFFFAOYSA-N |
Canonical SMILES |
CSCN1C(=O)CC2(CCOCC2)OC3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


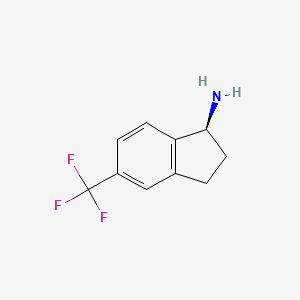
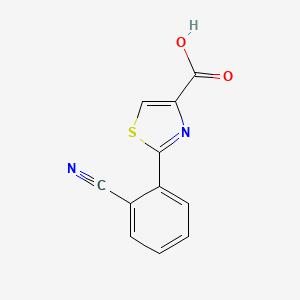
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)

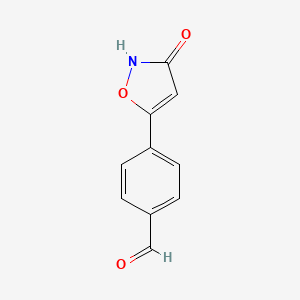
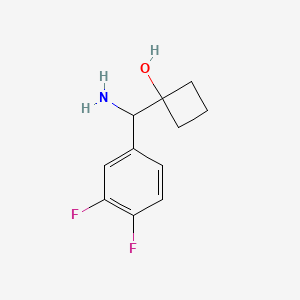
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)

![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
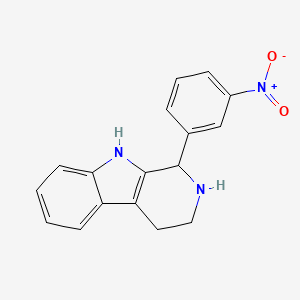
![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
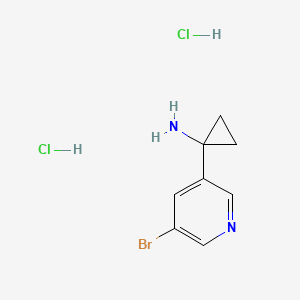
![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
